molecular formula C12H10F6O B13678824 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol

3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol

Cat. No.: B13678824
M. Wt: 284.20 g/mol
InChI Key: QGAVJTAIYMQOFG-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol is an organic compound with the molecular formula C12H10F6O It is characterized by the presence of a cyclobutanol ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanone.

    Reduction: 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

Comparison: 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol is unique due to the presence of the cyclobutanol ring, which imparts distinct chemical properties compared to other trifluoromethyl-substituted phenyl compounds. The cyclobutanol ring provides additional sites for chemical modification and potential biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H10F6O

Molecular Weight

284.20 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]cyclobutan-1-ol

InChI

InChI=1S/C12H10F6O/c13-11(14,15)8-1-6(7-3-10(19)4-7)2-9(5-8)12(16,17)18/h1-2,5,7,10,19H,3-4H2

InChI Key

QGAVJTAIYMQOFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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